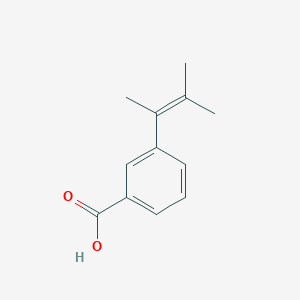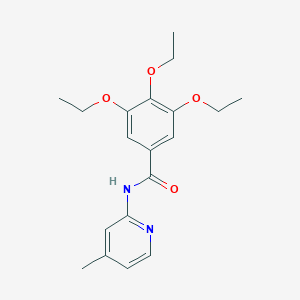
3-(1,2-Dimethyl-1-propenyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,2-Dimethyl-1-propenyl)benzoic acid is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic properties. It is also known as DMPA, and its molecular formula is C12H14O2.
Mécanisme D'action
The mechanism of action of 3-(1,2-Dimethyl-1-propenyl)benzoic acid is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. Prostaglandins are known to be involved in the inflammatory response, and their inhibition can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1,2-Dimethyl-1-propenyl)benzoic acid have been extensively studied. The compound has been shown to reduce inflammation and pain in animal models of arthritis and inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(1,2-Dimethyl-1-propenyl)benzoic acid is its relatively simple synthesis method. The compound can be obtained in good yields, and its purity can be easily controlled. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are many potential future directions for the study of 3-(1,2-Dimethyl-1-propenyl)benzoic acid. One area of research could focus on the development of more efficient synthesis methods for the compound. Another area of research could focus on the optimization of the compound's therapeutic properties, such as its anti-inflammatory and anti-tumor activities. Additionally, the compound could be studied for its potential use in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 3-(1,2-Dimethyl-1-propenyl)benzoic acid involves the reaction of 3-bromobenzoic acid with isoprene in the presence of a palladium catalyst. The reaction takes place under mild conditions, and the product can be obtained in good yields. The synthesis method has been optimized to improve the purity and yield of the product.
Applications De Recherche Scientifique
3-(1,2-Dimethyl-1-propenyl)benzoic acid has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anti-tumor activities. The compound has been tested in vitro and in vivo, and the results have been promising.
Propriétés
Nom du produit |
3-(1,2-Dimethyl-1-propenyl)benzoic acid |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
3-(3-methylbut-2-en-2-yl)benzoic acid |
InChI |
InChI=1S/C12H14O2/c1-8(2)9(3)10-5-4-6-11(7-10)12(13)14/h4-7H,1-3H3,(H,13,14) |
Clé InChI |
ZIYWBEWMBVLFEP-UHFFFAOYSA-N |
SMILES |
CC(=C(C)C1=CC(=CC=C1)C(=O)O)C |
SMILES canonique |
CC(=C(C)C1=CC(=CC=C1)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253376.png)
![2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate](/img/structure/B253379.png)






![Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B253400.png)




